molecular formula C12H26Cl2N2 B1398297 2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220027-54-2

2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1398297
CAS No.: 1220027-54-2
M. Wt: 269.25 g/mol
InChI Key: CHXRGNJFYMASTG-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C12H26Cl2N2 and a molecular weight of 269.254 g/mol . This compound is typically found as a white crystalline powder that is soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves several steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the piperidine ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenylpiperidine: Another piperidine derivative with distinct pharmacological properties.

    2,6-Dimethylpiperidine: Known for its use in organic synthesis and as a precursor for other chemical compounds.

    4-Benzylpiperidine: Investigated for its potential therapeutic applications.

Uniqueness

2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the piperidine and pyrrolidine rings, along with the ethyl and methyl substituents, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-ethyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-12-7-3-4-9-14(12)10-11-6-5-8-13-11;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXRGNJFYMASTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride

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